3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a sulfonamide group, and a pyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving an alkyne and a nitrile oxide. This reaction is often catalyzed by a base such as potassium carbonate (K₂CO₃) and may require a solvent like dimethylformamide (DMF) at elevated temperatures .
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Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine (TEA). This step typically occurs at room temperature .
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Attachment of the Pyrimidine Moiety: : The pyrimidine moiety is attached through a nucleophilic substitution reaction. This involves reacting the isoxazole-sulfonamide intermediate with a pyrimidine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often performed in anhydrous solvents such as tetrahydrofuran (THF) or ether .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. These reactions may require catalysts like palladium on carbon (Pd/C) and occur under mild to moderate conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
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Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular processes .
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Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
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Industry: : In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)sulfonyl)isoxazole: This compound shares a similar isoxazole and sulfonamide structure but differs in the pyrimidine moiety.
2-(Pyrrolidin-1-yl)pyrimidine Derivatives: These compounds have a similar pyrimidine structure but lack the isoxazole and sulfonamide groups.
Uniqueness
The uniqueness of 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide lies in its combination of functional groups, which confer specific reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further study .
Properties
Molecular Formula |
C20H24N6O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C20H24N6O3S/c1-13-20(14(2)29-24-13)30(27,28)25-17-8-6-16(7-9-17)23-18-12-19(22-15(3)21-18)26-10-4-5-11-26/h6-9,12,25H,4-5,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
YSAVZQPGCBFFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Origin of Product |
United States |
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